N-(azetidin-3-yl)cyclopentanecarboxamide
Overview
Description
N-(azetidin-3-yl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This compound features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity . The presence of the azetidine ring makes this compound an interesting subject for research in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)cyclopentanecarboxamide typically involves the formation of the azetidine ring followed by its functionalization. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring . The reaction conditions often involve the use of metal catalysts and specific temperature and pressure conditions to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity . The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(azetidin-3-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azetidine ring, forming simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the azetidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-(azetidin-3-yl)cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)cyclopentanecarboxamide involves the interaction of the azetidine ring with molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions . The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A structurally related compound with similar reactivity but different biological properties.
Cyclopentanecarboxamide: Lacks the azetidine ring, resulting in different chemical and biological behavior.
N-(Azetidin-3-yl)acetamide: Another azetidine derivative with distinct applications and reactivity.
Uniqueness: N-(azetidin-3-yl)cyclopentanecarboxamide is unique due to the combination of the azetidine ring and the cyclopentanecarboxamide moiety. This combination imparts specific reactivity and biological activity that is not observed in other similar compounds .
Properties
IUPAC Name |
N-(azetidin-3-yl)cyclopentanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-1-2-4-7)11-8-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMUWDMSWOUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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